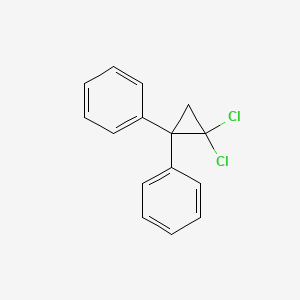
1,1'-(2,2-Dichlorocyclopropane-1,1-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenyl-1,1-dichlorocyclopropane is an organic compound characterized by a cyclopropane ring substituted with two phenyl groups and two chlorine atoms. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenyl-1,1-dichlorocyclopropane typically involves the dichlorocarbenation of diphenylcyclopropane. This reaction is carried out using chloroform and a strong base such as potassium hydroxide, which generates dichlorocarbene in situ. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 2,2-Diphenyl-1,1-dichlorocyclopropane are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Diphenyl-1,1-dichlorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,2-diphenylcyclopropane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidative conditions can lead to the formation of cyclopropane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or acetonitrile, and mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of substituted cyclopropanes.
Reduction: Formation of 2,2-diphenylcyclopropane.
Oxidation: Formation of cyclopropane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2-Diphenyl-1,1-dichlorocyclopropane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including cytotoxic and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Wirkmechanismus
The mechanism of action of 2,2-Diphenyl-1,1-dichlorocyclopropane involves its reactivity towards nucleophiles and electrophiles. The presence of the phenyl groups and chlorine atoms influences its electronic properties, making it a versatile intermediate in various chemical reactions. The compound can form reactive intermediates such as carbenes, which further participate in cycloaddition and rearrangement reactions .
Vergleich Mit ähnlichen Verbindungen
1,1-Dichlorocyclopropane: Lacks the phenyl groups, resulting in different reactivity and applications.
2,2-Diphenylcyclopropane: Similar structure but without the chlorine atoms, leading to different chemical behavior.
1,2-Dichlorocyclopropane: Different substitution pattern, affecting its stereochemistry and reactivity.
Uniqueness: 2,2-Diphenyl-1,1-dichlorocyclopropane is unique due to the combination of phenyl groups and chlorine atoms on the cyclopropane ring. This unique substitution pattern imparts distinct electronic and steric properties, making it a valuable compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
3141-42-2 |
|---|---|
Molekularformel |
C15H12Cl2 |
Molekulargewicht |
263.2 g/mol |
IUPAC-Name |
(2,2-dichloro-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C15H12Cl2/c16-15(17)11-14(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
ACRGFWLMXXOWJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphaniumolate](/img/structure/B14736337.png)
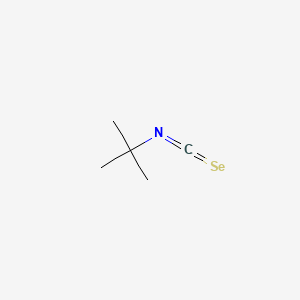
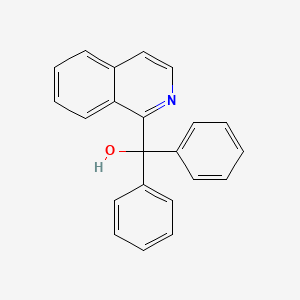
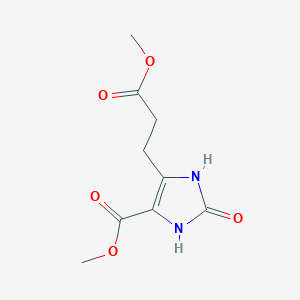
![acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14736349.png)

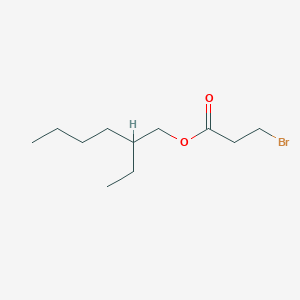
![Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate](/img/structure/B14736374.png)
![2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate](/img/structure/B14736381.png)
![Diethyl [2-(dodecyloxy)ethyl]phosphonate](/img/structure/B14736390.png)
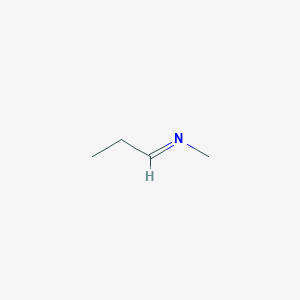
![N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14736401.png)
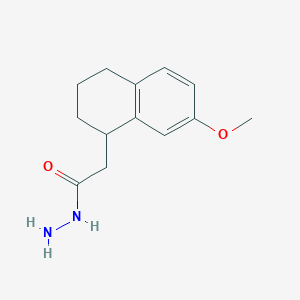
![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
